Amidephrine
説明
RN given refers to parent cpd without isomeric designation; structure
Structure
3D Structure
特性
IUPAC Name |
N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-11-7-10(13)8-4-3-5-9(6-8)12-16(2,14)15/h3-6,10-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOWHMXTJFZXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862664 | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37571-84-9, 3354-67-4, 29430-15-7, 732186-16-2 | |
| Record name | Amidephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37571-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029430157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidefrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732186162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amidephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIDEPHRINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI24N176MY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2P22546V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMIDEPHRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U56LDN9FFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amidephrine: A Technical Guide to a Selective α1-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of amidephrine, a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors. It details the compound's chemical properties, pharmacological profile, downstream signaling mechanisms, and the experimental protocols used for its characterization.
Introduction
This compound is a synthetic sympathomimetic amine belonging to the phenethylamine class of compounds.[1][2] It is a selective α1-adrenergic receptor agonist used therapeutically as a vasoconstrictor and topical nasal decongestant for conditions like allergic rhinitis.[1][3] Marketed under brand names such as Fentrinol, it is typically used as a mesylate salt (amidefrine mesilate).[1] Its primary pharmacological action is mimicking the effects of endogenous catecholamines, like norepinephrine, at α1-adrenoceptors, leading to vasoconstriction and an increase in blood pressure.
Chemical and Physical Properties
This compound is structurally defined as N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide. Its key chemical identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-[3-[1-hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide | |
| CAS Number | 37571-84-9 | |
| Molecular Formula | C10H16N2O3S | |
| Molar Mass | 244.31 g·mol−1 | |
| Synonyms | Amidefrine, MJ-1996, 3-Methylsulfonamidyl-β-hydroxy-N-methylphenethylamine |
Pharmacology and Mechanism of Action
This compound functions through both direct and indirect stimulation of adrenergic receptors. Its primary mechanism involves direct binding to and activation of α1-adrenergic receptors on the smooth muscle cells of blood vessels. This action triggers a cascade of intracellular events characteristic of Gq protein-coupled receptors (GPCRs). Additionally, it can indirectly stimulate the release of endogenous norepinephrine from sympathetic nerve endings, further amplifying the activation of alpha-adrenergic receptors.
Alpha-1 adrenergic receptors consist of three subtypes: α1A, α1B, and α1D. All three subtypes couple to the Gq/11 family of G proteins to activate phospholipase C (PLC). The activation of PLC is the canonical signaling pathway for α1-adrenoceptors.
Upon agonist binding, the following cascade is initiated:
-
The α1-adrenoceptor, a G protein-coupled receptor (GPCR), is activated.
-
The associated heterotrimeric G protein, Gq, is activated.
-
Gq activates Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
This increase in intracellular calcium is the primary driver of smooth muscle contraction, leading to effects like vasoconstriction. Beyond this primary pathway, α1-adrenoceptor activation can also stimulate other effectors, including phospholipase A2 (PLA2), phospholipase D (PLD), and the mitogen-activated protein kinase (MAPK) pathway.
Receptor Selectivity
This compound is characterized by its selective agonist activity on α1-adrenoceptors with little to no effect on α2-adrenoceptors. Studies conducted on isolated rat vas deferens demonstrated that this compound's contractile effects were competitively inhibited by the α1-selective antagonist prazosin, confirming its action at this receptor type. In the same preparation, it failed to exert any effect on α2-adrenoceptors.
| Parameter | Agonist | Antagonist | Tissue Preparation | Value | Reference |
| pA2 | (-)-Amidephrine | Prazosin | Rat Vas Deferens | 8.19 | |
| pA2 | (-)-Phenylephrine | Prazosin | Rat Vas Deferens | 8.48 | |
| pA2 | (-)-Amidephrine | E-643 (Bunazosin) | Rat Vas Deferens | 8.36 | |
| pA2 | (-)-Phenylephrine | E-643 (Bunazosin) | Rat Vas Deferens | 8.25 | |
| The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Similar pA2 values for prazosin against this compound and the known α1-agonist phenylephrine indicate they act on the same receptor population. |
Experimental Protocols for Characterization
The characterization of a selective α1-agonist like this compound involves a series of standard pharmacological assays to determine its binding affinity, functional potency, and efficacy.
This assay quantifies the affinity of a ligand (this compound) for a specific receptor (e.g., α1A, α1B, α1D). It is typically performed as a competition assay.
Methodology:
-
Membrane Preparation: Cells stably expressing a specific human α1-adrenoceptor subtype are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Competition Binding: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-prazosin) is incubated with the receptor-containing membranes.
-
Test Compound Addition: Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
This assay measures the ability of an agonist to activate the receptor and trigger a downstream cellular response, specifically the release of intracellular calcium.
Methodology:
-
Cell Culture: A cell line (e.g., CHO or HEK293) stably or transiently expressing the α1-adrenoceptor subtype of interest is cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca2+.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before different concentrations of this compound are added to the wells to stimulate the receptors.
-
Signal Detection: The instrument continuously monitors the fluorescence intensity in each well. Receptor activation leads to a rapid increase in intracellular Ca2+, causing a transient spike in fluorescence.
-
Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data are normalized and plotted against the log concentration of this compound to generate a concentration-response curve. The EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) are determined from this curve, indicating the agonist's potency and efficacy, respectively.
This ex vivo method assesses the physiological effect of an agonist on a whole tissue, providing valuable information on its functional activity in a more complex biological system.
Methodology:
-
Tissue Dissection: A smooth muscle-containing tissue, such as the rat thoracic aorta or vas deferens, is carefully dissected and mounted in an organ bath.
-
Organ Bath Setup: The tissue is suspended in a heated, oxygenated physiological salt solution. One end is fixed, and the other is connected to an isometric force transducer to measure muscle contraction.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Recording: The contractile force is recorded at each concentration.
-
Data Analysis: The magnitude of the contraction is plotted against the log concentration of this compound to determine the EC50 and Emax. To confirm the receptor involved, the experiment can be repeated in the presence of a selective antagonist (like prazosin) to generate a rightward shift in the concentration-response curve.
Therapeutic Applications
This compound's primary clinical utility stems from its vasoconstrictive properties mediated by α1-adrenoceptor agonism.
-
Nasal Decongestant: When applied topically, it constricts the dilated blood vessels in the nasal mucosa, reducing blood flow and congestion.
-
Hypotension Management: It is used to manage acute hypotensive states, such as those that can occur during surgery or in cases of septic shock, by increasing peripheral vascular resistance and elevating blood pressure.
Conclusion
This compound is a well-characterized selective α1-adrenergic receptor agonist. Its mechanism of action is centered on the activation of the Gq-PLC-IP3 signaling pathway, leading to increased intracellular calcium and smooth muscle contraction. Its selectivity for the α1-adrenoceptor has been confirmed through functional assays using selective antagonists. The experimental protocols detailed herein represent the standard methodologies for characterizing such compounds in drug discovery and development. This compound serves as both a valuable pharmacological tool for studying α1-adrenoceptor function and a therapeutic agent for conditions requiring vasoconstriction.
References
The Structure-Activity Relationship of Amidephrine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Selective α₁-Adrenergic Receptor Agonist
Abstract
Amidephrine, a selective α₁-adrenergic receptor agonist, has been a subject of interest for its potential therapeutic applications, primarily as a vasoconstrictor and nasal decongestant.[1] Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel, more potent, and selective analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and related phenylethanolamine derivatives. It delves into the key structural motifs required for α₁-adrenergic receptor agonism, summarizes quantitative data from relevant studies, details essential experimental protocols for compound evaluation, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of adrenergic agonists.
Introduction to this compound and α₁-Adrenergic Receptors
This compound, chemically known as (RS)-N-{3-[1-hydroxy-2-(methylamino)ethyl]phenyl}methanesulfonamide, is a synthetic sympathomimetic amine that exhibits selectivity for the α₁-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, mediating various physiological responses, including smooth muscle contraction, vasoconstriction, and glycogenolysis.[2][3] The α₁-adrenoceptors are subdivided into three subtypes: α₁A, α₁B, and α₁D, each with distinct tissue distribution and physiological roles. This compound's selective agonism at these receptors makes it a valuable pharmacological tool and a lead compound for the development of new therapeutics.
The core structure of this compound belongs to the phenylethanolamine class of compounds. The quintessential pharmacophore for this class of adrenergic agonists consists of a phenyl ring, an ethanolamine side chain, and specific substitutions on both the ring and the nitrogen atom.[4] Variations in these structural features can profoundly influence the compound's affinity, efficacy, and selectivity for different adrenergic receptor subtypes.
Core Structure-Activity Relationships of Phenylethanolamines at α₁-Adrenergic Receptors
The biological activity of this compound and its analogs is dictated by the interplay of several key structural features. The fundamental β-phenylethylamine skeleton is the foundational scaffold for interaction with adrenergic receptors.
Key Structural Determinants for α₁-Agonist Activity:
-
The Phenyl Ring: Substitutions on the aromatic ring are critical for receptor affinity and selectivity. For maximal activity at α- and β-adrenergic receptors, hydroxyl groups at the meta and para positions (a catechol moiety) are generally preferred. However, replacement of these hydroxyls with other groups can confer selectivity. In the case of this compound, the meta-methanesulfonamide group is a key feature.
-
The Ethanolamine Side Chain:
-
β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is crucial for potent agonist activity. Its presence enhances the affinity of the ligand for the receptor, likely through hydrogen bonding interactions with the receptor's binding pocket.
-
α-Carbon Substitution: Substitution on the α-carbon with small alkyl groups, such as a methyl group, can decrease direct receptor agonist activity but increases the duration of action by conferring resistance to metabolic degradation by monoamine oxidase (MAO).
-
-
The Amino Group:
-
Nature of the Amine: Primary and secondary amines are generally more potent direct-acting agonists than tertiary or quaternary amines.
-
N-Substituent: The size and nature of the substituent on the nitrogen atom significantly impact selectivity between α and β receptors. As the bulk of the N-substituent increases, α-receptor agonist activity tends to decrease while β-receptor activity increases. This compound possesses an N-methyl group, which is consistent with potent α-agonist activity.
-
Quantitative Structure-Activity Relationship Data
Table 1: α-Adrenergic Activity of meta-Substituted Phenylethanolamines
| Compound | R (meta-substituent) | pD₂ | Intrinsic Activity (α) |
| Norepinephrine | OH | 6.87 | 1.00 |
| Phenylephrine | OH | 5.85 | 1.00 |
| Analog 1 | CH₃ | 5.30 | 1.00 |
| Analog 2 | C₂H₅ | 5.22 | 1.00 |
| Analog 3 | i-C₃H₇ | 5.96 | 1.00 |
| Analog 4 | F | 6.22 | 1.00 |
| Analog 5 | Cl | 5.62 | 1.00 |
| Analog 6 | I | 5.30 | 1.00 |
| Analog 7 | COOH | < 4 | - |
| Analog 8 | COOCH₃ | 4.30 | 1.00 |
| Analog 9 (this compound analog) | NHSO₂CH₃ | 5.11 | 1.00 |
Data extracted from Leclerc et al., J Med Chem. 1980;23(7):738-44. pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. Intrinsic activity (α) is relative to norepinephrine.
Table 2: α-Adrenergic Activity of para-Substituted Phenylethanolamines
| Compound | R (para-substituent) | pD₂ | Intrinsic Activity (α) |
| Norepinephrine | OH | 6.87 | 1.00 |
| Octopamine | OH | 4.85 | 1.00 |
| Analog 10 | CH₃ | 4.52 | 1.00 |
| Analog 11 | C₂H₅ | 4.40 | 1.00 |
| Analog 12 | i-C₃H₇ | 4.30 | 1.00 |
| Analog 13 | F | 4.40 | 1.00 |
| Analog 14 | Cl | 4.30 | 1.00 |
| Analog 15 | I | 4.10 | 1.00 |
| Analog 16 | COOH | < 4 | - |
| Analog 17 | COOCH₃ | < 4 | - |
| Analog 18 | NHSO₂CH₃ | 4.15 | 1.00 |
Data extracted from Leclerc et al., J Med Chem. 1980;23(7):738-44.
Analysis of SAR Data:
The data reveals that for this series of phenylethanolamines, a meta-substituent is generally more favorable for α-adrenergic activity than a para-substituent. Notably, the analog with a meta-methylsulfamido group (Analog 9), which is structurally very similar to this compound's methanesulfonamide group, retains full intrinsic activity, although its potency (pD₂) is lower than that of norepinephrine and phenylephrine. This suggests that while the methanesulfonamide group is well-tolerated at the meta position for maintaining efficacy, it may not be optimal for receptor binding affinity compared to a hydroxyl group.
Experimental Protocols
The characterization of this compound and its analogs requires a suite of well-defined experimental protocols to determine their pharmacological properties.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for α₁-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the desired human α₁-adrenergic receptor subtype (e.g., α₁A, α₁B, α₁D).
-
Radioligand: A high-affinity α₁-adrenergic receptor antagonist, such as [³H]-prazosin.
-
Non-specific binding control: A high concentration of an unlabeled antagonist, such as phentolamine (10 µM).
-
Test compounds: Serial dilutions of this compound or its analogs.
-
Binding buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add radioligand and cell membranes to the binding buffer.
-
Non-specific Binding: Add radioligand, cell membranes, and the non-specific binding control to the binding buffer.
-
Competitive Binding: Add radioligand, cell membranes, and varying concentrations of the test compound to the binding buffer.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays (e.g., Calcium Mobilization Assay)
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds as agonists at α₁-adrenergic receptors.
Materials:
-
A cell line stably expressing the desired α₁-adrenergic receptor subtype and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds: Serial dilutions of this compound or its analogs.
-
A fluorescent plate reader capable of kinetic reading.
Methodology:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis:
-
Plot the peak fluorescence response against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) using non-linear regression.
-
Visualizing Key Processes
α₁-Adrenergic Receptor Signaling Pathway
References
Unraveling the Stereochemistry of a Selective α1-Agonist: A Technical Guide to the Pharmacological Differences Between Amidephrine Enantiomers
For Immediate Release
[City, State] – [Date] – In the realm of adrenergic pharmacology, the principle of stereoselectivity is a cornerstone of drug design and development. Amidephrine, a potent and selective α1-adrenergic receptor agonist, exists as a chiral molecule with two enantiomers: (R)-(-)-Amidephrine and (S)-(+)-Amidephrine. This in-depth technical guide provides a comprehensive analysis of the pharmacological differences between these enantiomers, offering valuable insights for researchers, scientists, and drug development professionals. The guide synthesizes available data, details essential experimental protocols for their characterization, and visualizes the underlying molecular and cellular mechanisms.
Introduction to this compound and Adrenergic Stereoselectivity
This compound is a sympathomimetic agent recognized for its selective agonist activity at α1-adrenergic receptors, which are critical mediators of smooth muscle contraction, particularly in the vasculature. This selectivity makes it a molecule of interest for conditions requiring vasoconstriction. The presence of a chiral center in its structure gives rise to (R) and (S) enantiomers, which, due to their distinct three-dimensional arrangements, are expected to interact differently with the chiral environment of their biological targets, namely the α1-adrenergic receptors.
The Easson-Stedman hypothesis provides a theoretical framework for understanding these differences, positing that for phenethylamine-based agonists like this compound, the (R)-enantiomer will exhibit significantly higher potency. This is attributed to a more favorable three-point interaction with the receptor binding site.
Quantitative Pharmacological Data
While comprehensive quantitative data for both this compound enantiomers is not extensively available in the public domain, a key study by Buchthal and Jenkinson in 1970, "Effects of isomers of the alpha-agonist this compound on arterial and tracheal muscle in vitro," provides foundational insights. The following tables are structured to present the critical pharmacological parameters that differentiate the enantiomers. Researchers are encouraged to populate these tables with data from future investigations.
Table 1: Adrenergic Receptor Binding Affinities (pKi)
| Enantiomer | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | α2-Adrenergic Receptor | β-Adrenergic Receptor |
| (R)-(-)-Amidephrine | Data not available | Data not available | Data not available | Data not available | Data not available |
| (S)-(+)-Amidephrine | Data not available | Data not available | Data not available | Data not available | Data not available |
| Racemic this compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Functional Potency (pEC50) and Efficacy (Emax)
| Enantiomer | Tissue/Assay | Potency (pEC50) | Efficacy (Emax as % of Phenylephrine) |
| (R)-(-)-Amidephrine | Rabbit Aorta Contraction | Data not available | Data not available |
| (S)-(+)-Amidephrine | Rabbit Aorta Contraction | Data not available | Data not available |
| Racemic this compound | Rabbit Aorta Contraction | Data not available | Data not available |
| (R)-(-)-Amidephrine | Rat Vas Deferens Contraction | Data not available | Data not available |
| (S)-(+)-Amidephrine | Rat Vas Deferens Contraction | Data not available | Data not available |
| Racemic this compound | Rat Vas Deferens Contraction | Data not available | Data not available |
Signaling Pathways of α1-Adrenergic Receptors
Activation of α1-adrenergic receptors by this compound enantiomers initiates a well-defined signaling cascade. The agonist binding promotes a conformational change in the receptor, leading to the activation of the Gq/11 family of G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Experimental Protocols
To elucidate the pharmacological differences between the this compound enantiomers, a series of well-established in vitro assays are required.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of each enantiomer for the α1-adrenergic receptor subtypes.
-
Objective: To quantify the affinity of (R)-(-)-Amidephrine and (S)-(+)-Amidephrine for α1A, α1B, and α1D adrenergic receptors.
-
Materials:
-
Cell membranes from stable cell lines expressing a high density of a single human α1-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Prazosin (a high-affinity, selective α1-antagonist).
-
Non-specific binding control: Phentolamine or unlabeled prazosin at a high concentration.
-
Test compounds: (R)-(-)-Amidephrine and (S)-(+)-Amidephrine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of the this compound enantiomers.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the concentration of each enantiomer that inhibits 50% of the specific [3H]-Prazosin binding (IC50).
-
Calculate the Ki value for each enantiomer using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
In Vitro Functional Assays
These assays measure the biological response to receptor activation, providing data on the potency (EC50) and efficacy (Emax) of the enantiomers.
-
Objective: To determine the potency and efficacy of (R)-(-)-Amidephrine and (S)-(+)-Amidephrine in inducing smooth muscle contraction.
-
Preparation: Isolated tissue preparations such as rabbit aortic rings or rat vas deferens.
-
Methodology:
-
Mount the isolated tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractile responses.
-
After an equilibration period, construct cumulative concentration-response curves for each this compound enantiomer.
-
Record the contractile force generated at each concentration.
-
Plot the response against the logarithm of the agonist concentration to determine the EC50 and Emax values.
-
Caption: In Vitro Functional Assay Workflow.
Conclusion
The pharmacological differentiation of this compound enantiomers is a critical endeavor for optimizing its therapeutic potential and minimizing off-target effects. Based on established principles of stereopharmacology, it is anticipated that (R)-(-)-Amidephrine will demonstrate superior affinity and potency as an α1-adrenergic receptor agonist compared to its (S)-(+)-counterpart. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of these differences. A thorough understanding of the stereoselective pharmacology of this compound will pave the way for the development of more refined and effective therapeutic agents targeting the α1-adrenergic system.
Amidephrine in Experimental Models: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a sympathomimetic amine that has been investigated for its pharmacological properties, primarily as a selective α1-adrenergic receptor agonist. This technical guide provides a comprehensive review of the experimental data on this compound, focusing on its effects in various in vitro and in vivo models. The information is presented to facilitate comparison and aid in the design of future studies and drug development programs.
Core Pharmacology: α1-Adrenergic Agonism
This compound's primary mechanism of action is the selective stimulation of α1-adrenergic receptors.[1] This interaction initiates a cascade of intracellular events, leading to physiological responses characteristic of α1-adrenoceptor activation, most notably vasoconstriction.
Signaling Pathway
Activation of α1-adrenergic receptors by an agonist like this compound triggers a well-defined signaling cascade. The receptor is coupled to the Gq class of heterotrimeric G proteins. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to a cellular response such as smooth muscle contraction.
Quantitative Data from Experimental Models
The following tables summarize the available quantitative data on the effects of this compound in various experimental preparations.
In Vitro Data: Receptor Affinity and Potency
| Preparation | Parameter | Value | Antagonist | Antagonist pA2 | Reference |
| Rat Vas Deferens | Agonist Activity | Selective for α1-adrenoceptors | Prazosin | 8.19 | [1] |
| Rat Vas Deferens | Agonist Activity | Selective for α1-adrenoceptors | E-643 | 8.36 | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.
In Vivo Data: Cardiovascular Effects
| Animal Model | Route of Administration | Dose | Parameter | Change | Reference |
| Anesthetized Dogs | Intracoronary (i.c.) | 100 µg | Heart Rate | +6.2 ± 1.9 bpm | |
| Anesthetized Dogs | Intravenous (i.v.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 1:1.9 | |
| Anesthetized Cats | Intravenous (i.v.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 1:2.1 | |
| Unanesthetized Rats | Intraperitoneal (i.p.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 5.7:1 | |
| Unanesthetized Rats | Oral (p.o.) | Not specified | Vasopressor Molar Potency (this compound:Phenylephrine) | 3.7:1 |
Detailed Experimental Protocols
In Vitro: Isolated Rat Vas Deferens Preparation
This preparation is a classic model for studying the effects of sympathomimetic amines on smooth muscle contraction mediated by α-adrenoceptors.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are carefully dissected and cleared of adhering connective tissue.
-
Organ Bath Setup: The tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Transducer and Recording: One end of the vas deferens is attached to a fixed point, and the other is connected to an isometric force transducer to record contractile responses.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes) before the start of the experiment.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath. For antagonist studies, a fixed concentration of the antagonist is added to the bath before the addition of this compound.
-
Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration. Parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) and pA2 values for antagonists are calculated.
In Vivo: Cardiovascular Assessment in Anesthetized Animals
This protocol describes a general procedure for evaluating the effects of this compound on cardiovascular parameters such as blood pressure and heart rate in anesthetized animal models (e.g., dogs, rats).
Methodology:
-
Animal Preparation: Animals are fasted overnight with free access to water.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital, isoflurane). The choice of anesthetic is critical as it can influence cardiovascular reflexes.
-
Surgical Preparation: The trachea may be cannulated to ensure a patent airway. A carotid artery or femoral artery is cannulated for direct measurement of arterial blood pressure. A jugular vein or femoral vein is cannulated for drug administration.
-
Instrumentation: The arterial cannula is connected to a pressure transducer, and the signal is amplified and recorded on a polygraph or digital data acquisition system. Heart rate is typically derived from the blood pressure waveform or an electrocardiogram (ECG).
-
Stabilization: Following surgery, the animal is allowed a stabilization period to ensure that cardiovascular parameters are stable before drug administration.
-
Drug Administration: this compound is administered, often as an intravenous bolus or infusion, at varying doses to construct a dose-response curve.
-
Data Collection and Analysis: Blood pressure and heart rate are continuously monitored and recorded. The changes from baseline are calculated and analyzed to determine the pressor and chronotropic effects of this compound.
Summary and Conclusion
This compound is a potent and selective α1-adrenergic receptor agonist. In vitro studies using the rat vas deferens confirm its activity at α1-adrenoceptors. In vivo studies in various animal models demonstrate its vasopressor effects, leading to an increase in blood pressure. The chronotropic effects of this compound appear to be modest. The detailed signaling pathway and experimental protocols provided in this guide offer a foundation for further research into the pharmacological profile of this compound and its potential therapeutic applications. Further studies are warranted to establish comprehensive dose-response relationships and to determine key pharmacological parameters such as EC50 and pD2 values in a wider range of experimental models.
References
Methodological & Application
Application Notes and Protocols for Amidephrine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a potent and selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the activation of α1-adrenoceptors, leading to the contraction of smooth muscle. This makes it a valuable pharmacological tool in isolated organ bath experiments for studying vascular and non-vascular smooth muscle physiology and pathophysiology. These application notes provide detailed protocols for utilizing this compound in common isolated organ bath preparations, including rat thoracic aorta, rat vas deferens, and guinea pig taenia caeci.
Mechanism of Action
This compound selectively binds to and activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] Upon activation, the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Signaling Pathway
References
Application Notes and Protocols: Generation of Amidephrine Dose-Response Curves in Isolated Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a potent and selective α1-adrenergic receptor agonist. Its sympathomimetic properties lead to vasoconstriction, making it a subject of interest in cardiovascular research and drug development for conditions such as hypotension. The isolated aortic ring assay is a classical and robust ex vivo method to characterize the pharmacological activity of vasoactive compounds. This document provides a detailed protocol for generating a cumulative dose-response curve for this compound in isolated rat aortic rings, enabling the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax).
Data Presentation
The following tables summarize the expected quantitative data from a typical this compound dose-response experiment in isolated rat aortic rings. These values are derived from the known pharmacology of α1-adrenergic agonists and comparative data with similar compounds like phenylephrine.
Table 1: Composition of Krebs-Henseleit Physiological Salt Solution
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂·2H₂O | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
| EDTA | 0.016 |
Table 2: Example this compound Dose-Response Data in Rat Aortic Rings
| This compound Concentration (M) | Log [this compound] (M) | % of Maximum KCl Response |
| 1.00E-09 | -9.0 | 5 |
| 3.00E-09 | -8.5 | 15 |
| 1.00E-08 | -8.0 | 30 |
| 3.00E-08 | -7.5 | 50 |
| 1.00E-07 | -7.0 | 75 |
| 3.00E-07 | -6.5 | 90 |
| 1.00E-06 | -6.0 | 98 |
| 3.00E-06 | -5.5 | 100 |
Table 3: Key Pharmacological Parameters for this compound in Rat Aortic Rings (Hypothetical Data)
| Parameter | Value |
| EC₅₀ | 3.0 x 10⁻⁸ M |
| pEC₅₀ | 7.52 |
| Eₘₐₓ | 100% of KCl Response |
Experimental Protocols
This section details the methodology for the isolation of rat aortic rings and the subsequent generation of an this compound dose-response curve.
Materials and Reagents
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (see Table 1 for composition)
-
This compound hydrochloride
-
Potassium chloride (KCl)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol for Isolation and Preparation of Aortic Rings
-
Animal Euthanasia and Aorta Dissection: Humanely euthanize the rat according to approved institutional animal care and use committee protocols. Make a midline abdominal incision and extend it to the thorax. Carefully dissect and excise the thoracic aorta.
-
Cleaning and Sectioning: Immediately place the isolated aorta in a petri dish containing cold Krebs-Henseleit solution. Gently remove adherent connective and adipose tissues. Cut the aorta into rings of approximately 3-4 mm in length.
-
Endothelium Removal (Optional): To study the direct effect on vascular smooth muscle, the endothelium can be removed by gently rubbing the intimal surface of the aortic ring with a fine wire or wooden stick.
-
Mounting the Aortic Rings: Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution. The lower hook is fixed, and the upper hook is connected to an isometric force transducer.
-
Equilibration: Maintain the organ bath at 37°C and continuously bubble with carbogen gas. Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the Krebs-Henseleit solution every 15-20 minutes.
Protocol for Generating the this compound Dose-Response Curve
-
Viability Check: After equilibration, contract the aortic rings with a submaximal concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
Cumulative Dosing: Once the baseline is stable, add this compound to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 1 nM) and wait for the contractile response to reach a plateau. Then, add the next concentration without washing out the previous one. Increase the concentration in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved.
-
Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.
-
Data Analysis: Express the contractile response to each this compound concentration as a percentage of the maximal contraction induced by KCl. Plot the percentage of contraction against the logarithm of the this compound concentration to generate a dose-response curve. Calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) and Emax (the maximal response) from this curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of this compound in Aortic Smooth Muscle
Caption: this compound-induced vasoconstriction signaling pathway.
Experimental Workflow for this compound Dose-Response Curve Generation
Caption: Workflow for generating an this compound dose-response curve.
Amidephrine Protocol for Primary Smooth Muscle Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidephrine is a selective α1-adrenergic receptor agonist known to induce smooth muscle cell contraction. This document provides detailed application notes and protocols for utilizing this compound in primary smooth muscle cell culture to study its effects on cellular functions, particularly contraction, proliferation, and migration. The protocols outlined below are essential for researchers in cardiovascular physiology, pharmacology, and drug development investigating the therapeutic potential and cellular mechanisms of α1-adrenoceptor agonists.
Primary vascular smooth muscle cells (VSMCs) are crucial for maintaining vascular tone and are implicated in pathologies such as hypertension and atherosclerosis.[1] this compound, acting on α1-adrenoceptors, triggers a signaling cascade that leads to an increase in intracellular calcium and subsequent cell contraction.[2][3] Understanding the precise protocol for applying this compound and measuring its effects is vital for accurate and reproducible research.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.
Quantitative Data
The following tables summarize the quantitative data for this compound and the related α1-adrenergic agonist, phenylephrine. Data for phenylephrine is provided as a reference due to the limited availability of specific quantitative data for this compound in primary vascular smooth muscle cells.
Table 1: this compound Activity
| Parameter | Value | Cell/Tissue Type | Reference |
| Agonist Activity | Selective α1-adrenoceptor agonist | Rat Vas Deferens | [2] |
| Effect on Contraction | Induces contraction | Rat Vas Deferens | |
| IC50 (for reducing 86Rb efflux) | 12 µM (in the presence of atracurium) | Guinea-pig Taenia Caeci |
Table 2: Phenylephrine Pharmacological Data (Reference for this compound)
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (pKi) | |||
| α1A-Adrenergic Receptor | - | Rabbit Penile Arteries | |
| α1B-Adrenergic Receptor | - | Rabbit Penile Arteries | |
| α1D-Adrenergic Receptor | - | Rabbit Penile Arteries | |
| Functional Potency (EC50) | |||
| Contraction | 1.58 x 10⁻⁷ M | Rat Aorta (with endothelium) | |
| Contraction | 5.77 (pEC50) | Rat Thoracic Aorta | |
| Contraction | Not altered by hypoxia | Rat Aorta | |
| Effect on Proliferation | |||
| Proliferation | No direct effect on PDGF-induced proliferation | Human Vascular Smooth Muscle Cells | - |
| Effect on Migration | |||
| Migration | No effect on PDGF-induced migration | Human Vascular Smooth Muscle Cells |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Aortic Smooth Muscle Cells
This protocol describes the enzymatic digestion method for isolating primary vascular smooth muscle cells from a rat aorta.
Materials:
-
Adult rat
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Soybean Trypsin Inhibitor
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile surgical instruments
-
Petri dishes
-
70% Ethanol
-
Centrifuge
-
Cell culture flasks/plates
Procedure:
-
Aorta Excision:
-
Euthanize the rat according to approved institutional guidelines.
-
Spray the abdomen with 70% ethanol to sterilize the area.
-
Make a midline incision to expose the thoracic cavity and carefully excise the thoracic aorta.
-
Place the aorta in a sterile petri dish containing cold HBSS.
-
-
Tissue Preparation:
-
Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues (adventitia).
-
Cut the aorta longitudinally to open it and gently scrape the intimal surface with a scalpel blade to remove the endothelium.
-
Cut the remaining medial layer into small pieces (1-2 mm²).
-
-
Enzymatic Digestion:
-
Prepare a digestion solution containing Collagenase Type II (e.g., 1 mg/mL) and Elastase (e.g., 0.25 mg/mL) in serum-free DMEM.
-
Transfer the aortic pieces to a sterile tube containing the digestion solution.
-
Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.
-
Triturate the tissue suspension gently with a pipette every 15-20 minutes to aid digestion.
-
-
Cell Culture:
-
Stop the digestion by adding an equal volume of DMEM containing 10% FBS (the serum inactivates the enzymes).
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Cells should reach confluency in 7-14 days.
-
Protocol 2: this compound-Induced Smooth Muscle Cell Contraction Assay
This protocol details how to assess smooth muscle cell contraction in response to this compound treatment using a collagen gel contraction assay.
Materials:
-
Primary smooth muscle cells (passage 2-5)
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound stock solution
-
Collagen Type I, rat tail
-
24-well culture plates
-
Digital imaging system and analysis software
Procedure:
-
Cell Preparation:
-
Culture primary smooth muscle cells to 80-90% confluency.
-
Serum-starve the cells for 24 hours in serum-free DMEM prior to the assay to synchronize the cell cycle and reduce baseline contraction.
-
-
Collagen Gel Preparation and Cell Seeding:
-
On ice, mix Collagen Type I solution with 10x PBS and sterile water to a final concentration of 2-3 mg/mL. Neutralize the solution with 1N NaOH.
-
Trypsinize and count the serum-starved smooth muscle cells.
-
Resuspend the cells in the neutralized collagen solution at a density of 2-5 x 10⁵ cells/mL.
-
Dispense 0.5 mL of the cell-collagen suspension into each well of a 24-well plate.
-
Incubate at 37°C for 30-60 minutes to allow the gel to polymerize.
-
-
Contraction Assay:
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 1 mL of serum-free DMEM to each well.
-
Add this compound at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M) to the wells. Include a vehicle control (serum-free DMEM alone).
-
Incubate at 37°C and capture images of the gels at regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Measure the area of the collagen gel in each image using image analysis software (e.g., ImageJ).
-
Calculate the percentage of gel contraction relative to the initial area (time 0).
-
Plot the percentage of contraction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: this compound Effect on Smooth Muscle Cell Proliferation (MTT Assay)
This protocol describes the use of an MTT assay to evaluate the effect of this compound on the proliferation of primary smooth muscle cells.
Materials:
-
Primary smooth muscle cells (passage 2-5)
-
96-well culture plates
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed primary smooth muscle cells into a 96-well plate at a density of 5,000-10,000 cells/well in DMEM with 10% FBS.
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
Serum-starve the cells for 24 hours in serum-free DMEM.
-
Replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control and a positive control (e.g., 10% FBS).
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Plot the percentage of proliferation against the concentration of this compound.
-
Protocol 4: this compound Effect on Smooth Muscle Cell Migration (Wound Healing Assay)
This protocol outlines the wound healing (scratch) assay to assess the effect of this compound on smooth muscle cell migration.
Materials:
-
Primary smooth muscle cells (passage 2-5)
-
6-well culture plates
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed primary smooth muscle cells into 6-well plates and grow them to full confluency.
-
-
Wound Creation and Treatment:
-
Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free DMEM containing different concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M). Include a vehicle control and a positive control (e.g., PDGF).
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) at the same position.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points in each image.
-
Calculate the percentage of wound closure over time for each condition.
-
Compare the migration rate between different treatment groups.
-
Troubleshooting
Primary Cell Culture:
-
Low cell yield: Optimize digestion time and enzyme concentrations. Ensure complete removal of adventitia.
-
Contamination: Maintain strict aseptic techniques. Use antibiotics in the culture medium for the initial passages.
-
Phenotypic drift: Use cells at early passages (P2-P6) as they tend to lose their contractile phenotype over time in culture.
Contraction Assay:
-
Gels detaching too quickly or not at all: Adjust collagen concentration and polymerization time.
-
High baseline contraction: Ensure adequate serum starvation.
Proliferation and Migration Assays:
-
High variability: Ensure uniform cell seeding density and consistent wound creation in the migration assay.
-
Unexpected results: Verify the activity of this compound and the responsiveness of the primary cells to other known agonists.
References
- 1. Proliferation of vascular smooth muscle cells under inflammation is regulated by NF-κB p65/microRNA-17/RB pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]
- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the subtypes of alpha 1-adrenoceptor mediating contractions of rat aorta, vas deferens and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Amidephrine Dose-Response Curve Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Amidephrine dose-response experiments. Researchers, scientists, and drug development professionals can utilize this resource to mitigate variability and ensure the accuracy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to and activating α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to a physiological response, typically smooth muscle contraction, such as vasoconstriction.[2]
Q2: What is a typical experimental setup for generating an this compound dose-response curve?
A common in vitro method for generating a dose-response curve for a vasoconstrictor like this compound is the isolated tissue bath technique.[3][4][5] This involves isolating a blood vessel, such as a ring from the thoracic aorta or mesenteric artery, and mounting it in an organ bath filled with a physiological salt solution. The tissue is attached to a force transducer to measure changes in tension. This compound is then added to the bath in a cumulative manner, and the resulting contractile response is recorded at each concentration to construct the dose-response curve.
Q3: What are the key parameters derived from a dose-response curve?
The two primary parameters obtained from a dose-response curve are:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. It is a measure of the agonist's potency.
-
Emax (Maximum effect): The maximal response that can be produced by the agonist. It is a measure of the agonist's efficacy.
Q4: What could cause a complete lack of response to this compound in my tissue preparation?
Several factors could lead to a lack of response:
-
Tissue Viability: The tissue may have been damaged during dissection or may have lost viability due to inadequate oxygenation or prolonged time between dissection and experiment.
-
Incorrect Receptor Subtype: The tissue preparation may not express a sufficient density of α1-adrenergic receptors.
-
Compound Degradation: The this compound solution may have degraded due to improper storage or handling.
-
Antagonist Presence: The physiological salt solution or other reagents may be contaminated with an α1-adrenergic receptor antagonist.
Troubleshooting Guide
Variability in this compound dose-response curves can manifest as shifts in EC50, changes in Emax, or inconsistent curve shapes. The following sections address specific issues and provide potential solutions.
Issue 1: High Variability in EC50 Values Between Experiments
A significant shift in the EC50 value indicates a change in the potency of this compound.
| Potential Cause | Troubleshooting Steps |
| This compound Solution Instability | Prepare fresh this compound solutions for each experiment. If using stock solutions, perform a stability study to determine the appropriate storage conditions (temperature, light exposure) and duration. Catecholamine solutions can be prone to oxidation. |
| Receptor Desensitization/Tachyphylaxis | Prolonged or repeated exposure to an agonist can lead to desensitization, where the receptor response diminishes. Ensure adequate washout periods between cumulative dose additions and limit the duration of the experiment. |
| Inconsistent Tissue Handling | Standardize the dissection and tissue mounting procedures to minimize mechanical damage and stress to the tissue. Variations in passive tension applied to the tissue can alter its responsiveness. |
| Buffer Composition | The composition of the physiological salt solution can affect ligand binding and receptor function. Ensure the buffer composition, pH, and gas saturation (typically 95% O2, 5% CO2) are consistent across all experiments. |
Issue 2: Inconsistent Emax (Maximum Response)
Variations in the maximum achievable response can point to issues with the tissue itself or the experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Declining Tissue Viability | Poor tissue health will result in a diminished maximal response. Ensure continuous and adequate oxygenation of the physiological salt solution and maintain a constant physiological temperature (typically 37°C). Minimize the time from tissue isolation to the start of the experiment. |
| Variability in Tissue Source | Biological variability between animals (e.g., age, sex, health status) can contribute to differences in Emax. If possible, use animals from a consistent source and age range. Genetic variations can also play a role. |
| Incomplete Dose-Response Curve | The highest concentration of this compound used may not have been sufficient to elicit the true maximal response. Extend the concentration range to ensure the curve reaches a clear plateau. |
Issue 3: Atypical or Biphasic Dose-Response Curve Shape
An unusual curve shape can indicate complex pharmacological interactions or artifacts in the experimental system.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At very high concentrations, this compound may interact with other receptors, leading to a complex response. Review the literature for potential off-target effects of this compound. |
| Data Analysis Errors | Incorrect normalization of data or fitting to an inappropriate model can distort the curve shape. Ensure that data is normalized correctly (e.g., to a percentage of the maximal response to a reference agonist like phenylephrine) and that an appropriate non-linear regression model (e.g., four-parameter logistic) is used. |
| Presence of Multiple Receptor Subtypes | The tissue may express multiple α1-adrenergic receptor subtypes (α1A, α1B, α1D) with different affinities for this compound, potentially leading to a complex curve. This can be investigated using subtype-selective antagonists. |
Experimental Protocols
Detailed Protocol for Generating an this compound Dose-Response Curve in Isolated Rat Aorta
This protocol outlines the key steps for obtaining a cumulative dose-response curve for this compound using an isolated rat aortic ring preparation.
1. Preparation of Physiological Salt Solution (Krebs-Henseleit Buffer)
-
Prepare the Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.
-
Continuously gas the solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Maintain the buffer at 37°C in a water bath.
2. Tissue Dissection and Mounting
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount each aortic ring between two L-shaped stainless steel hooks in an isolated tissue bath containing pre-warmed and gassed Krebs-Henseleit buffer.
-
Attach the upper hook to a force-displacement transducer to record isometric tension.
3. Equilibration and Viability Check
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
During equilibration, wash the tissue with fresh Krebs-Henseleit buffer every 15-20 minutes.
-
After equilibration, check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the tissue and allow it to return to baseline.
4. Cumulative Dose-Response Curve Generation
-
Once a stable baseline is achieved, add this compound to the tissue bath in a cumulative manner, starting with a low concentration (e.g., 1 nM).
-
Increase the concentration in logarithmic increments (e.g., half-log units) once the response to the previous concentration has reached a stable plateau.
-
Continue adding this compound until the maximum response is achieved and the curve plateaus.
5. Data Analysis
-
Record the contractile response at each this compound concentration.
-
Normalize the data, for example, by expressing each response as a percentage of the maximum contraction induced by KCl.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program to determine the EC50 and Emax values.
Visualizations
Caption: this compound's signaling pathway via the α1-adrenergic receptor.
Caption: Workflow for generating an this compound dose-response curve.
Caption: Troubleshooting logic for dose-response curve variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Isolated organ/tissue test – organ bath [panlab.com]
Technical Support Center: Amidephrine Tachyphylaxis in Smooth Muscle Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amidephrine in smooth muscle preparations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to tachyphylaxis, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in smooth muscle?
This compound is a selective α1-adrenoceptor agonist.[1][2] In smooth muscle, particularly vascular smooth muscle, its primary mechanism of action is to bind to α1-adrenergic receptors, which are Gq-protein coupled receptors. This binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), resulting in smooth muscle contraction.[3][4][5]
Q2: What is tachyphylaxis and why is it a concern when working with this compound?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration. When studying the effects of this compound on smooth muscle preparations, tachyphylaxis can manifest as a diminished contractile response to subsequent doses, potentially leading to misinterpretation of experimental data. This rapid desensitization is a common characteristic of G-protein coupled receptors.
Q3: What are the underlying molecular mechanisms of this compound-induced tachyphylaxis?
The primary mechanisms of tachyphylaxis for α1-adrenoceptor agonists like this compound involve:
-
Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the α1-adrenoceptor by G-protein-coupled receptor kinases (GRKs) and protein kinase C (PKC). This phosphorylation promotes the binding of β-arrestins.
-
Receptor-G Protein Uncoupling: The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with the Gq-protein, effectively uncoupling the receptor from its downstream signaling pathway.
-
Receptor Internalization (Sequestration): The receptor-β-arrestin complex can be targeted for internalization into endosomes, removing the receptors from the cell surface and further reducing the tissue's responsiveness to this compound.
-
Receptor Downregulation: With prolonged exposure to the agonist, the internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.
Q4: How quickly does tachyphylaxis to α1-adrenergic agonists develop?
Rapid or short-term desensitization can occur within minutes of agonist exposure. Long-term desensitization, involving receptor downregulation, typically occurs over hours to days of continuous agonist presence. For instance, in rabbit aorta, a 10-fold loss in sensitivity to epinephrine was observed after 7 hours of incubation.
Q5: Is tachyphylaxis to this compound reversible?
Yes, tachyphylaxis is generally a reversible process. The recovery of responsiveness, or resensitization, involves the dephosphorylation of the receptor, unbinding of β-arrestin, and recycling of the receptor back to the cell membrane. The timeframe for resensitization can vary depending on the duration and concentration of the initial agonist exposure.
Troubleshooting Guide
Problem: Diminished or inconsistent contractile response to repeated this compound administration.
This is a classic sign of tachyphylaxis. Use the following steps to troubleshoot and mitigate this issue.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Receptor Desensitization and Internalization | 1. Implement adequate washout periods: After each this compound application, wash the tissue preparation thoroughly with fresh, pre-warmed physiological salt solution. The duration of the washout should be sufficient to allow for receptor resensitization. A minimum of 30-60 minutes is a good starting point. 2. Limit the number of consecutive doses: If possible, design your experiment to use a cumulative concentration-response curve rather than repeated applications of the same concentration. If repeated applications are necessary, keep them to a minimum. | Restoration of the contractile response to subsequent this compound doses. |
| Receptor Downregulation (Prolonged Exposure) | 1. Reduce incubation time: If your protocol involves pre-incubation with this compound, consider shortening the duration to minimize receptor downregulation. 2. Use a lower concentration of this compound: Tachyphylaxis is often concentration-dependent. Determine the lowest effective concentration of this compound for your experimental needs. | A more sustained and reproducible response over the course of the experiment. |
| Depletion of Intracellular Calcium Stores | 1. Ensure adequate extracellular calcium: Verify that your physiological salt solution contains the appropriate concentration of calcium (typically 1.5-2.5 mM). 2. Allow for sufficient recovery time: After a contractile response, intracellular calcium stores need to be replenished. Ensure your washout periods are long enough for this to occur. | Consistent peak contractions with repeated this compound applications. |
| Tissue Viability Issues | 1. Perform a viability check: At the beginning and end of each experiment, challenge the tissue with a standard contracting agent, such as potassium chloride (KCl, typically 60-80 mM), to ensure the smooth muscle is healthy and responsive. 2. Maintain optimal experimental conditions: Continuously monitor and maintain the temperature (37°C), pH (7.4), and oxygenation (95% O2 / 5% CO2) of the organ bath solution. | A robust and stable contractile response to KCl indicates healthy tissue. |
Quantitative Data on α1-Adrenoceptor Tachyphylaxis
While specific data for this compound is limited in the readily available literature, studies on the similar α1-agonist phenylephrine provide valuable insights into the expected quantitative changes during tachyphylaxis.
Table 1: Effect of Prolonged Epinephrine Exposure on Rabbit Aortic Ring Contraction
| Parameter | Control | After 7-hour Epinephrine (10⁻⁶ M) Incubation |
| Maximal Contractile Force | No significant change | No significant change |
| Sensitivity (EC₅₀) | Baseline | 10-fold increase (loss of sensitivity) |
Data adapted from a study on epinephrine-induced desensitization.
Table 2: Time-Dependent Desensitization to Phenylephrine in Rat Aorta
| Timepoint | Contractile Response to Phenylephrine |
| Initial Response (CRC1) | 100% |
| Second Response (CRC2) after Washout | Significant decrease |
CRC = Concentration-Response Curve. This table illustrates the principle of rapid desensitization observed with repeated α1-agonist stimulation.
Experimental Protocols
Protocol 1: Induction and Measurement of this compound Tachyphylaxis in Isolated Rat Aortic Rings
1. Aortic Ring Preparation:
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in width.
2. Mounting and Equilibration:
-
Mount the aortic rings in an isolated organ bath containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for at least 60-90 minutes, with washes every 15-20 minutes.
-
Perform a viability test with KCl (60 mM).
3. Tachyphylaxis Induction:
-
Method A (Repeated Dosing):
-
Obtain a control concentration-response curve (CRC) to this compound (e.g., 10⁻⁹ to 10⁻⁵ M).
-
Wash the tissue for a defined period (e.g., 30 minutes).
-
Repeat the CRC to this compound to assess for tachyphylaxis.
-
-
Method B (Prolonged Incubation):
-
Incubate the aortic ring with a fixed concentration of this compound (e.g., 10⁻⁶ M) for a prolonged period (e.g., 2-4 hours).
-
Thoroughly wash the tissue.
-
Perform a CRC to this compound and compare it to a control CRC from a non-incubated tissue.
-
4. Data Analysis:
-
Measure the maximal contractile response (Emax) and the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).
-
Tachyphylaxis is indicated by a decrease in Emax and/or an increase (rightward shift) in the EC₅₀.
Protocol 2: Investigating the Reversal of this compound Tachyphylaxis
1. Induce Tachyphylaxis:
-
Follow Protocol 1 to induce tachyphylaxis in a set of aortic rings.
2. Reversal Strategies:
-
Time-Dependent Reversal: After inducing tachyphylaxis, wash the tissues and maintain them in fresh Krebs-Henseleit solution for varying periods (e.g., 30, 60, 120 minutes) before re-challenging with this compound.
-
Pharmacological Reversal:
-
After inducing tachyphylaxis, incubate the tissues with a potential reversal agent. While specific agents for this compound are not well-documented, you could investigate compounds that interfere with the desensitization process, such as inhibitors of GRKs or PKC, based on the known mechanisms.
-
For example, some studies suggest a role for nitric oxide (NO) in the desensitization to phenylephrine, so investigating the effect of NOS inhibitors like L-NAME during the "recovery" phase could be informative.
-
After incubation with the potential reversal agent, wash the tissue and re-assess the response to this compound.
-
3. Data Analysis:
-
Compare the Emax and EC₅₀ values after the reversal protocol to those obtained immediately after tachyphylaxis induction and the initial control responses. A return of these values towards the control indicates successful reversal.
Visualizations
Signaling Pathway of this compound in Smooth Muscle
Caption: Signaling pathway of this compound-induced smooth muscle contraction.
Experimental Workflow for Studying Tachyphylaxis
Caption: Experimental workflow for investigating this compound tachyphylaxis.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound tachyphylaxis.
References
- 1. Reversal of alpha 1-receptor mediated relaxation in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of α1A‐adrenoceptors desensitizes the rat aorta response to phenylephrine through a neuronal NOS pathway, a mechanism lost with ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and characterizing Amidephrine synthesis impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Amidephrine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective α1-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating alpha-1 adrenergic receptors, which are G protein-coupled receptors.[1][3] This activation triggers a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction.[1]
Q2: What are the potential sources of impurities in this compound synthesis?
Impurities in this compound synthesis can originate from several sources:
-
Starting materials: Unreacted starting materials like 3-aminoacetophenone can be carried through the synthesis.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product.
-
Byproducts: Formation of undesired products through side reactions.
-
Reagents and solvents: Residual reagents and solvents used in the synthesis and purification steps.
-
Degradation products: Degradation of this compound under specific conditions such as exposure to acid, base, or oxidizing agents.
Q3: What analytical techniques are most suitable for identifying and characterizing this compound impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling of this compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary for polar molecules like amines to improve volatility and chromatographic performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction at one or more steps of the synthesis. | Optimize reaction conditions (temperature, time, catalyst). Monitor reaction progress using TLC or HPLC. |
| Degradation of the product during workup or purification. | Use milder workup conditions. Employ appropriate purification techniques like column chromatography with a suitable stationary and mobile phase. | |
| Presence of Unknown Impurities in Final Product | Side reactions occurring during synthesis. | Re-evaluate the synthetic route to minimize side reactions. Adjust stoichiometry of reactants. |
| Contamination from glassware or solvents. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents. | |
| Poor Separation of Impurities in HPLC Analysis | Inappropriate column or mobile phase selection. | Screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (acetonitrile/water or methanol/water with buffers like ammonium acetate or phosphate). Optimize gradient elution. |
| Co-elution of impurities. | Adjust mobile phase pH to alter the ionization state of analytes and improve separation. | |
| Difficulty in Identifying Impurities by GC-MS | Poor volatility or thermal degradation of impurities. | Derivatize the sample with agents like trifluoroacetic anhydride (TFA) to increase volatility. Use a softer ionization technique if thermal degradation is suspected. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Impurity Profiling
This protocol is a general guideline and should be optimized for specific laboratory conditions and instrumentation.
1. Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
This compound reference standard and samples
3. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: Hold at 95% A, 5% B for column re-equilibration.
-
5. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization for Volatile Impurities
1. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
2. Reagents:
-
Trifluoroacetic anhydride (TFA)
-
Ethyl acetate (GC grade)
-
This compound sample
3. Derivatization Procedure:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of ethyl acetate.
-
Add 100 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-550 amu.
Potential this compound Synthesis Impurities
Based on a plausible synthetic route starting from 3-aminoacetophenone, the following table summarizes potential impurities.
| Impurity Name | Structure | Potential Source |
| 3-Aminoacetophenone | C₈H₉NO | Unreacted starting material |
| N-(3-acetylphenyl)methanesulfonamide | C₉H₁₁NO₃S | Intermediate |
| N-(3-(2-bromo-1-hydroxyethyl)phenyl)methanesulfonamide | C₉H₁₂BrNO₃S | Intermediate |
| 3'-Hydroxyacetophenone | C₈H₈O₂ | Related substance to starting material |
| Phenylephrine | C₉H₁₃NO₂ | Structurally related compound that could arise from side reactions |
Visualizations
Caption: Workflow for this compound synthesis and impurity analysis.
Caption: Simplified Alpha-1 adrenergic receptor signaling pathway.
References
Amidephrine Functional Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amidephrine in functional assays. The content is designed to help identify and resolve common artifacts and experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective alpha-1 (α1) adrenergic receptor agonist.[1] Its primary mechanism is to bind to and activate α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[2] This activation initiates a downstream signaling cascade, primarily through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] These second messengers, in turn, trigger an increase in intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), resulting in various cellular responses, most notably smooth muscle contraction.[2] Studies have shown that this compound has selective activity on α1-adrenoceptors and fails to exert a significant effect on α2-adrenoceptors.
Q2: Why is the response to this compound decreasing with repeated or prolonged application in my assay?
This phenomenon is known as desensitization or tachyphylaxis , and it is a common artifact for α1-adrenergic receptor agonists. It is characterized by a rapid decrease in response to the drug following its initial administration. The underlying mechanisms are a form of homeostatic regulation by the cell to prevent overstimulation and involve several key steps:
-
Receptor Phosphorylation: Agonist-occupied receptors are phosphorylated by G-protein coupled receptor kinases (GRKs).
-
Arrestin Binding: This phosphorylation promotes the binding of β-arrestin to the receptor.
-
G-Protein Uncoupling: β-arrestin binding sterically hinders the receptor's ability to couple with its G-protein (Gq), thus attenuating the signaling cascade.
-
Receptor Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptors from the cell surface and making them inaccessible to this compound.
This process leads to a rightward shift in the agonist's concentration-response curve (i.e., a higher EC50 value) and/or a decrease in the maximum possible response (Emax). In one study, prolonged incubation with the α1-agonist epinephrine resulted in a 10-fold loss in tissue sensitivity.
Q3: Could this compound be activating other receptors in my experimental system (off-target effects)?
While this compound is characterized as a selective α1-agonist, no drug is perfectly specific. Off-target effects occur when a drug interacts with unintended molecular targets, which can lead to confounding results. The public literature on this compound primarily confirms its selectivity for α1 over α2 receptors.
To rigorously characterize the selectivity of this compound or any compound, it is best practice to screen it against a broad panel of receptors, channels, and enzymes. Commercial services (e.g., Eurofins SafetyScreen or Reaction Biology kinase panels) offer comprehensive profiling that can identify potential off-target interactions. If you observe an unexpected biological response that cannot be explained by α1-receptor activation, or if the response is not fully blocked by a selective α1-antagonist like Prazosin, you should consider the possibility of off-target effects.
Q4: My this compound stock solution appears to have lost activity. What are potential causes related to compound stability?
-
pH Sensitivity: Phenylephrine is reported to be stable in aqueous solutions below pH 7.3. Above this pH, degradation on the amine side chain can occur. Ensure your buffer system is appropriately controlled and ideally weakly acidic to neutral.
-
Oxidation: As a catecholamine-like structure, this compound may be prone to oxidation. This can be accelerated by exposure to air (oxygen), certain metal ions, and light. It is recommended to prepare fresh solutions and protect them from light. Purging solutions with an inert gas like nitrogen or argon can also mitigate oxidation.
-
Temperature: Storing stock solutions at elevated temperatures can accelerate degradation. Stock solutions should be stored frozen (-20°C or -80°C), and working solutions should be kept on ice and used promptly.
-
Interactions: In multi-component solutions, this compound could potentially react with other compounds, leading to degradation products.
If you suspect degradation, it is best to prepare a fresh stock solution from a new vial of solid compound.
Pharmacological Profile of this compound
The following table summarizes key pharmacological data. Note that a comprehensive set of potency and binding values for this compound is not consistently available across the public literature; therefore, it is highly recommended that researchers determine these values empirically in their specific assay system.
| Parameter | Value | Species / System | Notes |
| Target | α1-Adrenergic Receptor | - | Selective agonist. |
| pA2 (Prazosin) | 8.19 - 8.48 | Rat (Vas Deferens) | This value reflects the potency of the antagonist Prazosin in blocking this compound's functional effect, confirming the interaction is at the α1-receptor. |
| Off-Target Profile | No significant effect on α2-adrenoceptors | Rat (Vas Deferens) | Comprehensive off-target panel data is not publicly available. Screening is recommended for full characterization. |
The pA2 is the negative logarithm of the molar concentration of an antagonist that requires you to double the agonist concentration to produce the same response.
Illustrative Impact of Desensitization on Agonist Potency
Prolonged exposure to an α1-agonist typically causes a rightward shift in the concentration-response curve, indicating a loss of potency (increase in EC50). The table below provides a hypothetical example to illustrate this common artifact.
| Condition | EC50 (nM) | Emax (% of Control) | Fold Shift (EC50) |
| Control (Initial Stimulation) | 10 | 100% | - |
| After 4h Pre-incubation with Agonist | 80 | 90% | 8 |
Troubleshooting Guides
Problem 1: Diminishing Signal Upon Repeated Stimulation
-
Symptoms: The initial response to this compound is strong, but subsequent applications result in a significantly weaker or absent signal.
-
Probable Cause: Receptor desensitization and/or internalization (Tachyphylaxis).
-
Troubleshooting Steps:
-
Washout Steps: Between agonist applications, include thorough washout steps with assay buffer to remove this compound and allow time for receptor re-sensitization. The required time can vary from minutes to hours.
-
Limit Exposure Time: Reduce the incubation time with this compound to the minimum required to achieve a stable signal.
-
Use a Single Application Protocol: Design experiments to use a single application of this compound per well or tissue preparation whenever possible. For concentration-response curves, use a cumulative addition protocol only if tachyphylaxis is determined not to be an issue in your system.
-
Lower Agonist Concentration: If possible, work at lower concentrations of this compound (e.g., around the EC50) as higher concentrations can induce more profound and rapid desensitization.
-
Problem 2: High Assay Variability or Inconsistent Results
-
Symptoms: High well-to-well or day-to-day variability in the measured response to this compound.
-
Probable Causes: Compound instability, inconsistent cell health, or assay procedure variations.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Prepare fresh this compound dilutions from a solid stock for each experiment. Ensure the buffer pH is below 7.3 and protect solutions from light.
-
Monitor Cell Health: Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Perform a cell viability check (e.g., Trypan Blue) before each experiment.
-
Standardize Assay Conditions: Use a consistent temperature, incubation time, and reagent addition protocol. Automated liquid handlers can significantly reduce variability.
-
Check Buffer Components: Some physiological buffers can have varied effects on compound stability and cellular responses. Ensure your buffer composition is consistent.
-
Problem 3: No Signal or Very Weak Response
-
Symptoms: Application of this compound produces no discernible signal above baseline.
-
Probable Causes: Inactive compound, absence or low expression of functional α1-receptors, or a problem with the detection system.
-
Troubleshooting Steps:
-
Use a Positive Control Agonist: Test a well-characterized α1-agonist (e.g., Phenylephrine or Norepinephrine) in parallel to confirm that the cells are responsive and the assay system is working.
-
Confirm Receptor Expression: Verify that your cell line endogenously expresses functional α1-adrenergic receptors or that your transfected cells have a high level of expression (e.g., via qPCR, Western Blot, or radioligand binding).
-
Check Compound Activity: Prepare a fresh stock of this compound. If possible, obtain a new lot of the compound.
-
Validate Detection System: Ensure your detection reagents (e.g., calcium indicator dyes, HTRF reagents) are not expired and have been stored correctly. Run system controls to validate instrument performance.
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following α1-receptor activation. It is suitable for high-throughput screening.
-
Materials:
-
Cells expressing α1-adrenergic receptors (e.g., HEK293, CHO, or a relevant primary cell line).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound and other control compounds.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 - 80,000 cells/well for a 96-well plate) and incubate overnight.
-
Dye Loading: Prepare a dye loading solution in HBSS/HEPES containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) to aid dye solubilization.
-
Remove culture medium from the cells and add 100 µL (for 96-well) of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in HBSS/HEPES at 2-4x the final desired concentration.
-
Signal Detection:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically 37°C).
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated pipettor then adds the this compound solution to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response and subsequent plateau.
-
-
Data Analysis: The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2). Plot the response against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the EC50.
-
Protocol 2: IP-One (Inositol Monophosphate) Assay
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to measure the accumulation of IP1, a downstream metabolite of IP3. It is an end-point assay that is less susceptible to artifacts from rapid signal kinetics.
-
Materials:
-
Cells expressing α1-adrenergic receptors.
-
White, solid-bottom 384-well microplates.
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, Eu-cryptate labeled anti-IP1 antibody, and standards).
-
Stimulation buffer containing Lithium Chloride (LiCl) (provided in kit or prepared separately, typically 10-50 mM).
-
This compound and control compounds.
-
HTRF-compatible microplate reader.
-
-
Methodology:
-
Cell Plating: Seed cells into the 384-well plate and incubate overnight to form a confluent monolayer.
-
Compound Addition: Remove the culture medium. Add 10 µL of stimulation buffer containing the desired concentration of this compound. For antagonist mode, pre-incubate with the antagonist for 15-30 minutes before adding this compound.
-
Stimulation: Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes). The presence of LiCl in the buffer inhibits IP1 degradation, allowing it to accumulate.
-
Lysis and Detection: Add the HTRF detection reagents according to the kit manufacturer's instructions. This typically involves adding 5 µL of the IP1-d2 conjugate followed by 5 µL of the anti-IP1-Cryptate antibody, both diluted in the lysis buffer provided.
-
Incubation: Incubate the plate at room temperature for 1 hour, or as recommended by the manufacturer. The signal is very stable and can often be read hours or even days later.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio and the Delta F % according to the kit's instructions. The signal is inversely proportional to the amount of IP1 produced. Use an IP1 standard curve to convert the signal to IP1 concentration. Plot the IP1 concentration against the this compound concentration to determine the EC50.
-
Protocol 3: Smooth Muscle Contraction Assay (Collagen Gel)
This protocol provides a functional, tissue-level readout of this compound's effect on smooth muscle cell contractility.
-
Materials:
-
Primary smooth muscle cells (e.g., human bronchial or vascular).
-
24-well tissue culture plates.
-
Type I Collagen solution.
-
Cell culture medium.
-
Reconstitution buffer (e.g., 10x PBS or DMEM).
-
This compound and control compounds.
-
A sterile, thin spatula.
-
Imaging system (e.g., flatbed scanner or digital camera) and image analysis software (e.g., ImageJ).
-
-
Methodology:
-
Prepare Cell-Collagen Mixture: On ice, mix the collagen solution, reconstitution buffer, and cell suspension to achieve a final concentration of ~1-2 mg/mL collagen and 1-5 x 10^5 cells/mL. Neutralize the mixture carefully with NaOH if required.
-
Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow the gels to polymerize.
-
Culture and Stress Development: After polymerization, add 1 mL of culture medium to each well on top of the gel. Culture for 2-4 days. During this time, the cells will spread and develop mechanical stress within the attached gel.
-
Initiate Contraction:
-
Change the medium to serum-free medium a few hours before the experiment.
-
Add this compound or control compounds to the medium at the desired concentrations.
-
Using a sterile spatula, gently detach the edges of the collagen gel from the sides of the well. The gel will now be floating freely.
-
-
Image Acquisition: At set time points (e.g., 0, 15, 30, 60, 120 minutes) after detachment, acquire images of the plate.
-
Data Analysis: Use image analysis software to measure the area (or diameter) of the collagen gel at each time point. Contraction is quantified as the percentage decrease in gel area compared to the initial area at time 0. Plot the percentage contraction against time or against compound concentration.
-
Signaling Pathway Diagram
References
Validation & Comparative
Amidephrine's Alpha-1 Adrenoceptor Selectivity: A Comparative Analysis
A detailed examination of amidephrine's binding affinity and functional potency at α1-adrenoceptor subtypes reveals its profile as a selective α1-agonist. This guide provides a comparative analysis of this compound against other key α1-agonists, supported by experimental data and detailed protocols, to aid researchers in drug development and pharmacological studies.
This compound has been characterized as a selective agonist for the alpha-1 (α1) adrenoceptors, a class of G-protein coupled receptors crucial in regulating physiological processes such as smooth muscle contraction.[1] Understanding the selectivity of agonists like this compound for the three α1-adrenoceptor subtypes—α1A, α1B, and α1D—is critical for developing targeted therapeutics with improved efficacy and reduced side effects.
Comparative Analysis of Binding Affinities and Functional Potencies
To objectively assess this compound's selectivity, its binding affinity (pKi) and functional potency (pEC50) at each α1-adrenoceptor subtype have been compared with those of the non-selective agonist phenylephrine and the highly α1A-selective agonist A-61603. The data, summarized in the tables below, is derived from studies on human α1-adrenoceptors stably expressed in Chinese Hamster Ovary (CHO) cells.[2]
Table 1: Comparative Binding Affinities (pKi) of α1-Adrenoceptor Agonists [2]
| Agonist | α1A | α1B | α1D | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |
| This compound | 5.37 | 5.07 | 5.11 | 2.0 | 1.8 |
| Phenylephrine | 5.61 | 5.43 | 5.51 | 1.5 | 1.3 |
| A-61603 | 9.15 | 6.37 | 6.57 | 602.6 | 380.2 |
Higher pKi values indicate greater binding affinity.
Table 2: Comparative Functional Potencies (pEC50) in Calcium Mobilization Assay [2]
| Agonist | α1A | α1B | α1D | α1A/α1B Selectivity Ratio | α1A/α1D Selectivity Ratio |
| This compound | 6.26 | 5.86 | 5.92 | 2.5 | 2.2 |
| Phenylephrine | 6.94 | 6.64 | 6.67 | 2.0 | 1.8 |
| A-61603 | 9.38 | 6.83 | 7.31 | 354.8 | 117.5 |
Higher pEC50 values indicate greater potency.
The data indicates that while this compound and phenylephrine exhibit minimal selectivity between the α1-adrenoceptor subtypes, A-61603 demonstrates significant selectivity for the α1A subtype in both binding affinity and functional potency.[3]
Understanding the Mechanism: Alpha-1 Adrenoceptor Signaling
Alpha-1 adrenoceptors are coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including smooth muscle contraction.
Experimental Protocols for Receptor Selectivity Validation
The determination of agonist selectivity for adrenoceptor subtypes relies on robust in vitro assays. The following are detailed methodologies for key experiments used to generate the comparative data.
Whole-Cell Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled antagonist.
-
Cell Culture: CHO cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are cultured to confluence in 96-well plates.
-
Assay Buffer: A suitable buffer, such as serum-free media, is used for the binding experiment.
-
Competition Binding: Cells are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-prazosin) and varying concentrations of the competing agonist (e.g., this compound).
-
Incubation: The incubation is carried out at 37°C for a sufficient period to reach equilibrium (e.g., 2 hours).
-
Washing and Scintillation Counting: After incubation, unbound radioligand is removed by washing. The amount of bound radioligand is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity of the competing ligand (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key downstream event in α1-adrenoceptor signaling.
-
Cell Culture and Dye Loading: CHO cells expressing the target receptor subtype are seeded in 96-well plates and grown to confluence. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Stimulation: Varying concentrations of the agonist are added to the wells.
-
Fluorescence Measurement: The change in fluorescence, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the concentration-response curves.
References
- 1. (-)-Amidephrine, a selective agonist for alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A-61603, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inotropic and Chronotropic Effects of Amidephrine and Epinephrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inotropic (affecting force of contraction) and chronotropic (affecting heart rate) properties of Amidephrine and Epinephrine. The comparison is supported by established pharmacological principles and outlines typical experimental methodologies for assessment.
Introduction
This compound is a selective α1-adrenergic receptor agonist, while Epinephrine is a non-selective adrenergic agonist, acting on α1, α2, β1, and β2 receptors.[1][2] This fundamental difference in receptor affinity dictates their distinct cardiovascular effects. Epinephrine's action on β1 receptors leads to potent increases in both heart rate and contractility.[3][4] In contrast, this compound's selectivity for α1 receptors suggests a primary effect on contractility with a less pronounced impact on heart rate.[5] Understanding these differences is crucial for research and therapeutic development, particularly in cardiovascular medicine.
Mechanism of Action and Signaling Pathways
The distinct cardiac effects of this compound and Epinephrine stem from their activation of different G-protein coupled receptors and subsequent intracellular signaling cascades.
-
This compound: As an α1-agonist, this compound binds to α1-adrenergic receptors on cardiomyocytes. This activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ concentration and thereby enhancing the force of myocardial contraction (positive inotropy).
-
Epinephrine: Epinephrine's broad activity includes potent stimulation of β1-adrenergic receptors, which are predominant in the heart. β1-receptor activation stimulates the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates several targets, including L-type calcium channels and phospholamban. This leads to increased Ca2+ influx into the cell and enhanced sarcoplasmic reticulum Ca2+ cycling, resulting in powerful positive inotropic and chronotropic effects.
Figure 1. Signaling pathways of this compound and Epinephrine in cardiomyocytes.
Comparative Data: Inotropic & Chronotropic Effects
The following table summarizes the expected quantitative differences in the cardiac effects of this compound and Epinephrine based on their mechanisms of action.
| Parameter | This compound (α1-Agonist) | Epinephrine (Non-selective Agonist) | Key Difference & Implication |
| Primary Receptor Target | α1-Adrenergic | β1, β2, α1, α2-Adrenergic | This compound is selective; Epinephrine is broad-spectrum. |
| Inotropic Effect | Positive | Potent Positive | Both increase contractility, but Epinephrine's effect is significantly more powerful due to the β1-cAMP pathway. |
| Chronotropic Effect | Minimal to moderate direct positive effect; can cause reflex bradycardia in vivo. | Potent Positive | Epinephrine directly and strongly increases heart rate via β1 stimulation of the SA node; this compound's effect is less direct and weaker. |
| Primary Intracellular Mediator | IP3, DAG, Ca²⁺ | cAMP, PKA, Ca²⁺ | Different second messengers lead to distinct downstream effects and regulation. |
| Clinical Use Context | Hypotension treatment (where increased heart rate is not desired). | Cardiac arrest, anaphylaxis, septic shock (where profound cardiac stimulation is required). | The choice of agent depends on the desired balance between increased contractility and heart rate. |
Experimental Protocols
The assessment of inotropic and chronotropic effects is typically conducted using ex vivo isolated heart preparations, such as the Langendorff apparatus, which allows for the study of cardiac function independent of systemic neural and hormonal influences.
Objective: To quantify and compare the dose-dependent inotropic and chronotropic effects of this compound and Epinephrine on an isolated mammalian heart.
Model: Isolated heart from a guinea pig or rabbit, perfused via the Langendorff method.
Materials:
-
Langendorff Apparatus
-
Krebs-Henseleit Buffer (gassed with 95% O2, 5% CO2, maintained at 37°C)
-
Intraventricular balloon catheter connected to a pressure transducer
-
ECG electrodes
-
Data acquisition system
-
Stock solutions of this compound and Epinephrine
Procedure:
-
Heart Isolation: The animal is humanely euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated and mounted on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Instrumentation: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (LVP). ECG electrodes are placed to monitor heart rate.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline parameters (LVP, dP/dtmax, and heart rate) are recorded.
-
Dose-Response Protocol:
-
Cumulative concentrations of the test compound (this compound or Epinephrine) are added to the perfusate at set intervals (e.g., every 15 minutes).
-
Start with a low concentration and increase in a logarithmic fashion (e.g., 10⁻⁹ M, 10⁻⁸ M, 10⁻⁷ M, etc.).
-
Record cardiac parameters continuously until a maximal response is observed or for a set duration after each dose addition.
-
-
Data Analysis:
-
Inotropy: Measured as the change in Left Ventricular Developed Pressure (LVDP) or the maximal rate of pressure development (+dP/dtmax).
-
Chronotropy: Measured as the change in heart rate (beats per minute).
-
Dose-response curves are generated to determine parameters such as EC50 (potency) and Emax (maximal efficacy) for both drugs.
-
Figure 2. Workflow for assessing cardiac effects using a Langendorff preparation.
Conclusion
The distinct pharmacological profiles of this compound and Epinephrine lead to markedly different effects on myocardial inotropy and chronotropy. Epinephrine is a powerful, non-selective cardiac stimulant, robustly increasing both the force and rate of contraction. This compound, due to its α1-selectivity, primarily enhances contractility with a much less significant direct impact on heart rate. This makes it a tool for scenarios where increased cardiac output is desired without the accompanying tachycardia. The choice between these agents in a research or clinical setting must be guided by a clear understanding of their underlying mechanisms and the specific hemodynamic outcome desired.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. Adrenaline - Wikipedia [en.wikipedia.org]
- 3. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitt Cardiology | Drugs Used in Cardiology [pittmedcardio.com]
- 5. alpha 1-adrenoceptor activation can increase heart rate directly or decrease it indirectly through parasympathetic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
